molecular formula C14H12F2N2O2 B1644673 N-(3-amino-4-fluorophenyl)-2-(3-fluorophenoxy)acetamide CAS No. 954263-27-5

N-(3-amino-4-fluorophenyl)-2-(3-fluorophenoxy)acetamide

Cat. No. B1644673
CAS RN: 954263-27-5
M. Wt: 278.25 g/mol
InChI Key: IGJBTLQPSYRWOV-UHFFFAOYSA-N
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Description

“N-(3-amino-4-fluorophenyl)-2-(3-fluorophenoxy)acetamide” is a chemical compound with the molecular formula C15H14F2N2O2 .

Scientific Research Applications

Synthesis and Characterization

Chemoselective Acetylation and Kinetics

N-(2-Hydroxyphenyl)acetamide, a derivative relevant to the chemical class of N-(3-amino-4-fluorophenyl)-2-(3-fluorophenoxy)acetamide, serves as an intermediate in the natural synthesis of antimalarial drugs. Research by Magadum and Yadav (2018) demonstrates the chemoselective monoacetylation of amino groups to achieve desired derivatives, emphasizing the role of catalysts and acyl donors in optimizing reaction conditions and outcomes (Magadum & Yadav, 2018).

Novel Compound Synthesis

Yang Man-li (2008) synthesized novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, demonstrating the chemical versatility and potential for creating new pharmaceutical compounds (Yang Man-li, 2008).

Pharmacological Applications

Anticonvulsant and Pain-Attenuating Properties

Research into primary amino acid derivatives has shown that certain modifications at the N'-benzylamide site can enhance anticonvulsant activities, with implications for developing new treatments for epilepsy and pain management. The study by King et al. (2011) illustrates how strategic modifications to the molecular structure can lead to significant improvements in pharmacological activity (King et al., 2011).

Herbicidal Activity

The synthesis of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides and their evaluation for herbicidal activities by Wu et al. (2011) expand the applications of N-(3-amino-4-fluorophenyl)-2-(3-fluorophenoxy)acetamide derivatives beyond pharmaceuticals into agriculture, demonstrating potent herbicidal activities against several weeds (Wu et al., 2011).

properties

IUPAC Name

N-(3-amino-4-fluorophenyl)-2-(3-fluorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O2/c15-9-2-1-3-11(6-9)20-8-14(19)18-10-4-5-12(16)13(17)7-10/h1-7H,8,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJBTLQPSYRWOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCC(=O)NC2=CC(=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-amino-4-fluorophenyl)-2-(3-fluorophenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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